molecular formula C12H6F3N3O3S B2565990 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole CAS No. 339008-08-1

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole

Cat. No.: B2565990
CAS No.: 339008-08-1
M. Wt: 329.25
InChI Key: ODBRZNWEGPDUEW-UHFFFAOYSA-N
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Description

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole is a nitro-substituted imidazo[2,1-b]thiazole derivative featuring a trifluoromethylphenoxy group at the 6-position. Imidazo[2,1-b]thiazoles are nitrogen-bridged heterocycles known for their broad pharmacological activities, including antibacterial, antifungal, antitumoral, and antiviral properties . The 3-(trifluoromethyl)phenoxy substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

5-nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O3S/c13-12(14,15)7-2-1-3-8(6-7)21-9-10(18(19)20)17-4-5-22-11(17)16-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBRZNWEGPDUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiazole with α-haloketones can lead to the formation of the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Nitro Group: Nitration of the imidazo[2,1-b][1,3]thiazole core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where the imidazo[2,1-b][1,3]thiazole core reacts with a suitable phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction of the Nitro Group: This reaction can yield 5-amino-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of imidazo-thiazoles displayed cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and glioblastoma (U251) cells. The mechanism of action is believed to involve apoptosis induction through specific molecular interactions with cellular targets .
  • The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and imidazole rings can enhance anticancer efficacy. Compounds with additional functional groups showed improved selectivity and potency against cancer cells compared to standard treatments like cisplatin .

Antimicrobial Activity

The compound's nitro group is particularly relevant for antimicrobial applications:

  • Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. The presence of the nitro group in 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole suggests potential activity against pathogens such as Mycobacterium tuberculosis and Giardia lamblia through mechanisms involving oxidative stress and DNA damage .
  • Preliminary studies have indicated that similar compounds can inhibit the biosynthesis of mycolic acids in mycobacterial cell walls, which is crucial for their survival under hypoxic conditions .

Antiparasitic Potential

Emerging research highlights the potential of thiazole derivatives in treating parasitic infections:

  • The compound may exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. This application stems from the ability of nitro-containing compounds to disrupt cellular metabolism in parasites .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Anticancer Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays. One derivative exhibited an IC₅₀ value significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
  • Antimicrobial Screening : Compounds similar to this compound were tested against various bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups References
Target compound -NO₂ (5), -O-C₆H₄-CF₃ (6) C₁₂H₇F₃N₄O₃S 344.26 Nitro, trifluoromethylphenoxy
5-Nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole -NO₂ (5), -C₆H₄-NO₂ (6) C₁₁H₆N₄O₄S 290.25 Dual nitro groups
ND-11564 -CH₃ (2,6), -O-C₆H₄-CF₃ (phenoxy-benzyl) C₂₁H₁₇F₃N₄O₂S 458.45 Methyl, trifluoromethylphenoxy
ND-11566 -CH₃ (2,6), -O-C₆H₄-CF₃ (phenoxy-phenyl) C₂₀H₁₅F₃N₄O₂S 444.42 Methyl, trifluoromethylphenoxy
3-(4-Bromophenyl)imidazo[2,1-b]thiazole -Br (4-phenyl) C₁₁H₇BrN₂S 291.16 Bromophenyl

Pharmacological Activity

  • Antimicrobial Potency: The trifluoromethylphenoxy group in the target compound and ND-11564/ND-11566 enhances lipophilicity, improving penetration into bacterial membranes. However, dual nitro groups in 5-Nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 16311-38-9) show reduced solubility, limiting bioavailability compared to the target compound .
  • Anticancer Activity : Methyl-substituted derivatives (e.g., ND-11564) exhibit moderate cytotoxicity against cancer cell lines (IC₅₀: 5–10 μM), while the target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~3.5) is higher than nitro-phenyl analogs (logP ~2.8) due to the CF₃ group, favoring blood-brain barrier penetration .
  • Hydrogen Bonding: The nitro group in the target compound acts as a hydrogen bond acceptor, while ND-11564’s carboxamide moiety provides additional donor-acceptor interactions .

Biological Activity

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazole and thiazole rings : These heterocycles contribute to its reactivity and biological activity.
  • Nitro group : This functional group enhances the compound's potential for reduction reactions.
  • Trifluoromethyl phenoxy substituent : This moiety may enhance lipophilicity and bioavailability, making it more effective in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles can inhibit various pathogenic microorganisms. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliEffective against strains
Candida albicansAntifungal activity noted

The presence of the nitro and trifluoromethyl groups may enhance these activities by improving interactions with microbial targets.

Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines. Research indicates that imidazo[2,1-b][1,3]thiazoles can inhibit key enzymes involved in cancer cell proliferation. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 8.43 nM
    • HepG2: 6.91 nM
    • A549: 22.73 nM .

These results suggest that this compound may act as a potent lead compound in anticancer drug development.

The biological activity of this compound is closely related to its ability to interact with specific biomolecules such as proteins and enzymes. Interaction studies often utilize molecular docking techniques to elucidate binding affinities and mechanisms. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and cancer cell metabolism .

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazoles including our compound of interest, it was found that:

  • The compound exhibited a minimum inhibitory concentration (MIC) of 0.008 μg/mL against Staphylococcus pneumoniae, outperforming traditional antibiotics such as ampicillin .

Anticancer Research

A recent investigation into the anticancer properties of imidazo[2,1-b][1,3]thiazoles demonstrated that:

  • Compounds structurally similar to this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.01 to 0.04 μM .

Q & A

Basic: What are the key synthetic strategies for imidazo[2,1-b]thiazole derivatives, and how do reaction conditions affect yield and purity?

Answer:
The synthesis of imidazo[2,1-b]thiazole derivatives often employs multicomponent reactions or heterocyclic coupling strategies. For example:

  • Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions enables efficient cyclization to form fused phenylbenzoimidazothiazoles, achieving yields >75% .
  • Ionic liquid-promoted one-pot synthesis facilitates the formation of thiazole-imidazothiadiazole hybrids, with trifluoromethyl and nitro substituents enhancing antitubercular activity .
  • Regioselective nitrosylation using tert-butyl nitrite allows functionalization at the C-3 position of imidazo[2,1-b]thiazoles under mild conditions, yielding >90% purity .
    Optimization of catalysts (e.g., polystyrene-supported Pd(II) complexes) and solvent-free conditions improves reaction efficiency and reduces byproducts .

Advanced: How do substituents at the 6-position of the imidazo[2,1-b]thiazole core influence biological activity?

Answer:
Substituent effects are critical for target selectivity:

  • Trifluoromethyl groups at position 6 enhance inhibitory activity against Mycobacterium tuberculosis enzymes (InhA and CYP121) by improving hydrophobic interactions, as shown in molecular docking studies .
  • Nitro and halogen substituents increase antimicrobial potency by disrupting bacterial membrane integrity, though excessive electronegativity can reduce solubility .
  • Phenoxy groups at position 6, as in 5-nitro-6-[3-(trifluoromethyl)phenoxy] derivatives, improve metabolic stability but may introduce steric hindrance, requiring SAR optimization .
    Contradictions arise in substituent preferences: nitro groups enhance antitubercular activity but reduce antifungal efficacy in certain analogs .

Basic: What analytical techniques are essential for characterizing imidazo[2,1-b]thiazole derivatives?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent orientation. For example, coupling constants (JJ) distinguish ortho vs. para substituents on aromatic rings .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, with deviations <2 ppm ensuring purity .
  • X-ray crystallography : Resolves ambiguous structures, such as distinguishing imidazo[2,1-b]thiazole from isomeric forms .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches in carboxamide derivatives) .

Advanced: How can molecular docking resolve discrepancies in enzyme inhibition data for imidazo[2,1-b]thiazole derivatives?

Answer:
Contradictions in experimental IC50_{50} values often arise from off-target interactions. Methodological approaches include:

  • Target-specific docking : For antitubercular derivatives, docking against InhA (enoyl-ACP reductase) and CYP121 (cytochrome P450) identifies binding poses. For example, trifluoromethyl groups form halogen bonds with InhA’s Tyr158, correlating with MIC values of 0.5–2 µg/mL .
  • Free energy calculations (MM/GBSA) : Quantifies binding affinities to distinguish true inhibitors from assay artifacts .
  • Comparative docking : Cross-referencing with non-target enzymes (e.g., human lipoxygenase) explains selectivity gaps. Derivatives with bulky 3-aryl groups show reduced off-target binding .

Basic: What in vitro assays are used to evaluate the biological activity of these compounds?

Answer:

  • Antimicrobial activity : Broth microdilution (MIC determination) against M. tuberculosis H37Rv or S. aureus .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values <10 µM indicating potency .
  • Enzyme inhibition : Spectrophotometric assays for 15-lipoxygenase (15-LOX) or acetylcholinesterase (AChE), with % inhibition at 10 µM dose .
  • Cytotoxicity : Parallel testing on normal cell lines (e.g., NIH 3T3) ensures selectivity (therapeutic index >10) .

Advanced: How do electronic and steric effects of substituents impact metabolic stability?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro and trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life (t1/2_{1/2} >6 h in liver microsomes) .
  • Steric hindrance : Bulky 3-aryl substituents (e.g., naphthyl) impede glucuronidation, improving oral bioavailability (F >30% in murine models) .
  • Contradictions : While EWGs enhance stability, they may reduce solubility, necessitating formulation strategies (e.g., PEGylation) .

Basic: What computational tools are used to predict the physicochemical properties of these derivatives?

Answer:

  • Lipinski’s Rule of Five : SwissADME or Molinspiration predicts oral bioavailability (e.g., logP <5, molecular weight <500 Da) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant activity .
  • Solubility prediction : QSPR models in ACD/Labs or MarvinSuite optimize logS values (>−4.0 for aqueous solubility) .

Advanced: How can structural modifications address toxicity concerns in imidazo[2,1-b]thiazole-based drug candidates?

Answer:

  • Mitochondrial toxicity : Replace thiophene rings with pyridyl groups to reduce NADH dehydrogenase inhibition, as shown in cytotoxicity assays .
  • Genotoxicity : Introduce methyl or methoxy groups to block DNA intercalation, validated via Ames tests .
  • Hepatotoxicity : Carboxamide derivatives (e.g., ND-11503) show lower ALT/AST elevation in rodent models compared to ester analogs .

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